Cas no 85326-06-3 (Dideoxyguanosine)

Dideoxyguanosine (ddG) is a nucleoside analog that serves as a chain-terminating inhibitor in DNA synthesis, primarily used in research applications. Its structure lacks a 3'-hydroxyl group, preventing further nucleotide incorporation, making it valuable for studying DNA replication mechanisms and sequencing techniques. ddG is particularly useful in molecular biology for its ability to halt polymerase activity, aiding in the analysis of nucleic acid sequences. The compound exhibits high specificity and reliability in experimental settings, ensuring consistent results. Its stability under standard laboratory conditions further enhances its utility as a research tool. ddG is commonly employed in enzymology and virology studies, contributing to advancements in genetic and antiviral research.
Dideoxyguanosine structure
Dideoxyguanosine structure
Product name:Dideoxyguanosine
CAS No:85326-06-3
MF:C10H13N5O3
MW:251.241921186447
MDL:MFCD00057074
CID:60865

Dideoxyguanosine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
    • 2-Amino-9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • 2',3'-Dideoxyguanosine
    • 2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • Guanosine, 2',3'-dideoxy-
    • Dideoxyguanosine
    • ddGuo
    • 2',3'-Didioxyguanosine
    • NSC619072
    • 2-amino-9-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
    • deoxy-deoxy-guanosine
    • 2', 3'-Dideoxyguanosine
    • 2'',3''-Dideoxyguanosine
    • 3234AC
    • AX8012129
    • 2′,3′-Dideoxyguanosine (ACI)
    • MDL: MFCD00057074
    • Inchi: 1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1
    • InChI Key: OCLZPNCLRLDXJC-NTSWFWBYSA-N
    • SMILES: O=C1N=C(N)NC2N([C@H]3CC[C@@H](CO)O3)C=NC1=2

Computed Properties

  • Exact Mass: 251.10200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 115
  • XLogP3: -0.9
  • Tautomer Count: 9

Experimental Properties

  • Boiling Point: 632.1°C at 760 mmHg
  • PSA: 119.05000
  • LogP: -0.04710

Dideoxyguanosine Security Information

  • WGK Germany:3
  • Safety Instruction: 24/25

Dideoxyguanosine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A159003065-5g
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
5g
$817.00 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031601-10mg
Dideoxyguanosine
85326-06-3 98%
10mg
¥805 2024-05-21
TRC
D439975-250mg
2’-3’-Dideoxyguanosine
85326-06-3
250mg
$333.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQS258-100MG
Dideoxyguanosine
85326-06-3 95%
100MG
¥ 277.00 2023-04-13
abcr
AB347810-100 mg
2',3'-Dideoxyguanosine, 90%; .
85326-06-3 90%
100 mg
€212.00 2023-07-19
Fluorochem
212038-1g
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
1g
£632.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQS258-5G
Dideoxyguanosine
85326-06-3 95%
5g
¥ 6,012.00 2023-04-13
eNovation Chemicals LLC
Y1046451-1g
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 90%
1g
$345 2023-09-01
Ambeed
A783908-100mg
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
100mg
$80.0 2025-02-27
Aaron
AR004PXA-250mg
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
250mg
$88.00 2025-01-22

Dideoxyguanosine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Azobisisobutyronitrile ,  Dibutyltin oxide Solvents: 1,4-Dioxane
2.2 Reagents: Ammonium hydroxide Solvents: Methanol
Reference
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide
1.2 -
2.1 -
Reference
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Production Method 3

Reaction Conditions
1.1 Catalysts: Adenosine deaminase Solvents: Water
Reference
Enzymic synthesis of 2',3'-dideoxyguanosine
Nair, Vasu; et al, Synlett, 1991, (10), 753-4

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Synthesis and 1H and 13C NMR spectral characteristics of 8-bromo-2',3'-dideoxyguanosine and 8-bromo-2',3'-dideoxyinosine
Zeidler, Joanna; et al, Nucleosides & Nucleotides, 1996, 15(5), 1077-1095

Production Method 5

Reaction Conditions
1.1 Catalysts: Adenosine deaminase Solvents: Water ;  48 h, pH 7, 37 °C
Reference
Arthrobacter oxydans as a biocatalyst for purine deamination
Medici, Rosario; et al, FEMS Microbiology Letters, 2008, 289(1), 20-26

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 0.4 MPa, rt
2.1 Reagents: Methylamine Solvents: Methanol ;  5 h, rt
Reference
Synthesis and Anti-HIV Activity of a Series of 6-Modified 2',3'-dideoxyguanosine and 2',3'-didehydro-2',3'-dideoxyguanosine Analogs
Xie, Lujia; et al, Chinese Journal of Chemistry, 2013, 31(9), 1207-1218

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
General syntheses of 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides
Chu, C. K.; et al, Journal of Organic Chemistry, 1989, 54(9), 2217-25

Production Method 8

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Methanol ;  5 h, rt
Reference
Synthesis and Anti-HIV Activity of a Series of 6-Modified 2',3'-dideoxyguanosine and 2',3'-didehydro-2',3'-dideoxyguanosine Analogs
Xie, Lujia; et al, Chinese Journal of Chemistry, 2013, 31(9), 1207-1218

Production Method 9

Reaction Conditions
1.1 Catalysts: Adenosine deaminase ;  48 h
Reference
Coupled biocatalysts applied to the synthesis of nucleosides
Medici, Rosario; et al, Nucleic Acids Symposium Series, 2008, 52(1), 541-542

Production Method 10

Reaction Conditions
1.1 Reagents: 2-(Acetyloxy)-2-methylpropanoyl bromide Solvents: Acetonitrile ,  Water ;  1 h, rt
1.2 Reagents: Zinc alloy, base, Zn,Cu ;  10 min, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Crystal structure of metacavir ethanol solvent compound
Liu, Cai-lian; et al, Huaxue Shiji, 2013, 35(1), 52-54

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Crystal structure of metacavir ethanol solvent compound
Liu, Cai-lian; et al, Huaxue Shiji, 2013, 35(1), 52-54

Production Method 12

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: 1,4-Dioxane
2.1 Reagents: Pyridine ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Synthesis and 1H and 13C NMR spectral characteristics of 8-bromo-2',3'-dideoxyguanosine and 8-bromo-2',3'-dideoxyinosine
Zeidler, Joanna; et al, Nucleosides & Nucleotides, 1996, 15(5), 1077-1095

Production Method 13

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Dimethylformamide
1.2 Solvents: Pyridine
1.3 Reagents: Methanol
2.1 Reagents: Imidazole Solvents: Dimethylformamide
3.1 Solvents: Dimethylformamide
4.1 Reagents: 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
7.1 Reagents: Ammonia Solvents: Methanol
Reference
General syntheses of 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides
Chu, C. K.; et al, Journal of Organic Chemistry, 1989, 54(9), 2217-25

Production Method 14

Reaction Conditions
1.1 -
2.1 Solvents: Acetonitrile ;  10 min, -45 °C; 1 h, cooled; 20 h, rt
3.1 Reagents: Zinc Solvents: Dimethylformamide ;  1 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 0.4 MPa, rt
5.1 Reagents: Methylamine Solvents: Methanol ;  5 h, rt
Reference
Synthesis and Anti-HIV Activity of a Series of 6-Modified 2',3'-dideoxyguanosine and 2',3'-didehydro-2',3'-dideoxyguanosine Analogs
Xie, Lujia; et al, Chinese Journal of Chemistry, 2013, 31(9), 1207-1218

Production Method 15

Reaction Conditions
1.1 -
2.1 Catalysts: Adenosine deaminase Solvents: Water
Reference
Enzymic synthesis of 2',3'-dideoxyguanosine
Nair, Vasu; et al, Synlett, 1991, (10), 753-4

Production Method 16

Reaction Conditions
1.1 -
2.1 -
3.1 Catalysts: Adenosine deaminase Solvents: Water
Reference
Enzymic synthesis of 2',3'-dideoxyguanosine
Nair, Vasu; et al, Synlett, 1991, (10), 753-4

Production Method 17

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  Dibutyltin oxide Solvents: 1,4-Dioxane
1.2 Reagents: Ammonium hydroxide Solvents: Methanol
Reference
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Production Method 18

Reaction Conditions
Reference
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Dideoxyguanosine Raw materials

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Dideoxyguanosine Related Literature

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Amadis Chemical Company Limited
(CAS:85326-06-3)Dideoxyguanosine
A841294
Purity:99%/99%
Quantity:250mg/1g
Price ($):157.0/525.0